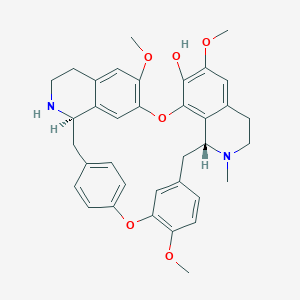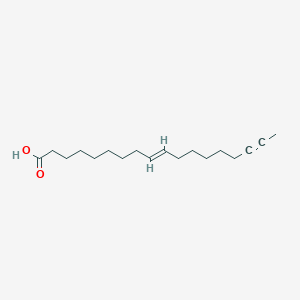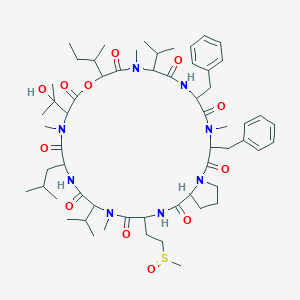
Aureobasidin S1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aureobasidin S1 is a cyclic depsipeptide that is produced by the fungus Aureobasidium pullulans. It has been found to have a wide range of biological activities, including antifungal, antitumor, and insecticidal properties. In
Wissenschaftliche Forschungsanwendungen
Inhibition of Fungal Growth and Infectivity
- Aureobasidin A (AbA) is known for its inhibition of fungal growth. It targets an enzyme essential for the formation of inositol phosphorylceramide in fungi like Saccharomyces cerevisiae. Mutations conferring resistance to AbA suggest a connection between sphingolipid biosynthesis and the drug's mechanism of action (Tani & Kuge, 2010).
- Another study highlights AbA's effectiveness against Candida species, significantly inhibiting planktonic and biofilm cells, demonstrating its potential as an antifungal agent (Tan & Tay, 2013).
Antiparasitic Properties
- AbA has been found effective against Leishmania amazonensis, inhibiting its growth and infectivity. This indicates its potential as a pharmacological tool in studying lipid metabolism inhibition in Leishmania species (Tanaka, Valero, Takahashi, & Straus, 2007).
Broad-Spectrum Antifungal Applications
- Research has shown that AbA is a potent, broad-spectrum antifungal agent. It has been modified to target a range of fungi, including those resistant to other treatments, making it a promising candidate for industrial production as an antifungal drug (Wuts et al., 2015).
Postharvest Pathogen Inhibition
- AbA exhibits inhibitory effects on pathogenic fungi causing postharvest diseases in fruits. Its targeting of inositol phosphorylceramide synthase, an enzyme absent in mammals, makes it a promising candidate for controlling fruit decay while maintaining safety (Liu et al., 2007).
Synthesis and Molecular Characterization
- Studies focusing on the synthesis of AbA and its analogs contribute to understanding its structure and potential modifications for enhanced efficacy. The total synthesis of aureobasidins, including efforts to synthesize specific precursors, expands the potential for creating effective antifungal agents (Maharani et al., 2017).
Antifouling and Antimicrobial Properties
- Aureobasidin exhibits significant antifouling and antimicrobial properties, as seen in marine-derived fungi. This suggests its potential application in controlling microbial growth in marine environments (Abdel-Lateff et al., 2009).
Eigenschaften
CAS-Nummer |
153954-71-3 |
|---|---|
Produktname |
Aureobasidin S1 |
Molekularformel |
C11H13BrMgO2 |
Molekulargewicht |
1135.5 g/mol |
IUPAC-Name |
3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-24-(2-methylsulfinylethyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C59H90N8O12S/c1-16-38(8)48-57(75)65(13)47(37(6)7)52(70)62-43(33-39-24-19-17-20-25-39)54(72)63(11)45(34-40-26-21-18-22-27-40)56(74)67-30-23-28-44(67)50(68)60-41(29-31-80(15)78)53(71)64(12)46(36(4)5)51(69)61-42(32-35(2)3)55(73)66(14)49(58(76)79-48)59(9,10)77/h17-22,24-27,35-38,41-49,77H,16,23,28-34H2,1-15H3,(H,60,68)(H,61,69)(H,62,70) |
InChI-Schlüssel |
LWWLFVPYKYLVRJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CCS(=O)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CCS(=O)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C |
Synonyme |
Aureobasidin S1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
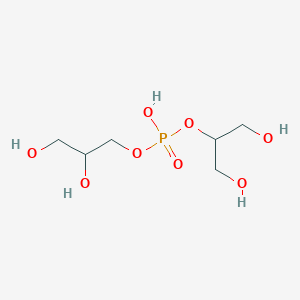

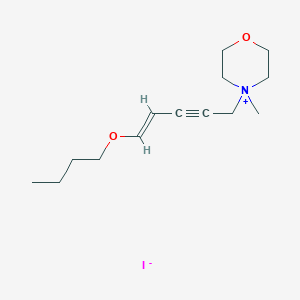
![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

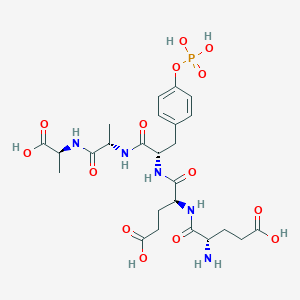
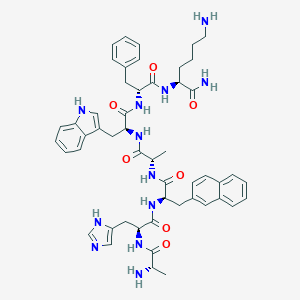
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)

